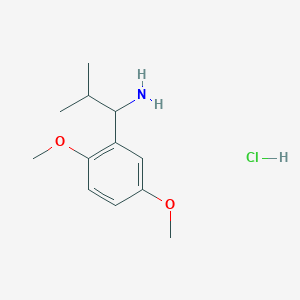

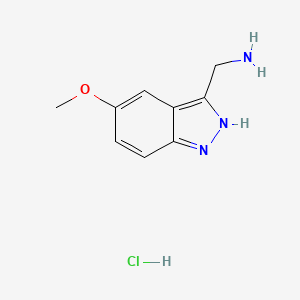

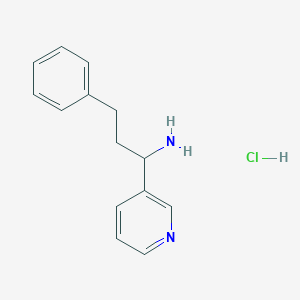

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Descripción general

Descripción

This compound is also known as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol . It has an empirical formula of C10H15NO3 and a molecular weight of 197.23 . It is used by early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound involves an improved process from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting the same with hexamine in the presence of a novel solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product is reduced selectively first with sodium borohydride and subsequently with stannous chloride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(CN)C1=C(OC)C=CC(OC)=C1 . It has a molecular formula of C11H18ClNO2 and a monoisotopic mass of 231.1026065 . Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in water . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Neuropharmacology Research

The compound’s influence on serotonin receptors, particularly the 5-HT2C receptor, makes it a valuable tool in neuropharmacology research. It activates the 5-HT2C receptor to 20% that induced by serotonin, providing insights into the modulation of this receptor and its role in various neurological processes and disorders .

Psychiatric Disorder Studies

Due to its psychoactive properties, this compound can be used to study the biochemical pathways and treatment effects related to psychiatric disorders such as depression, anxiety, and schizophrenia. It helps in understanding the interaction between psychoactive substances and brain chemistry .

Forensic Science

In forensic applications, this compound can be used as a reference material for the identification and quantification of similar substances in biological specimens, aiding in legal and criminal investigations related to substance abuse .

Development of Therapeutic Agents

Research into the therapeutic potential of this compound could lead to the development of new medications for treating mental health disorders. Its psychoactive effects suggest possible uses in psychotherapy or as a pharmacological tool to alter consciousness in a controlled clinical setting .

Molecular Biology

The compound can serve as a molecular probe to study the function of various neurotransmitter systems, including their receptors and transporters. This can provide valuable information on the regulation of these systems and their role in health and disease .

Chemical Synthesis and Drug Design

As a chemical precursor, this compound can be used in the synthesis of a wide range of derivatives with potential pharmacological properties. It serves as a starting point for the design and development of new drugs with improved efficacy and safety profiles .

Mecanismo De Acción

Target of Action

The primary targets of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride are the serotonin receptors, specifically the 5-HT1 and 5-HT2 receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and a variety of other physiological processes .

Mode of Action

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride interacts with its targets by acting as a partial agonist at the serotonin receptors This results in changes in the neural signaling pathways, leading to altered perception and mood .

Biochemical Pathways

Upon administration, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride affects the serotonin signaling pathway. The activation of the serotonin receptors leads to a cascade of downstream effects, altering various physiological and psychological processes . Oxidative deamination results in the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) .

Pharmacokinetics

The pharmacokinetics of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the onset of action is typically within 20-40 minutes . The compound has an elimination half-life of approximately 2.48 ± 3.20 hours , indicating that it is relatively quickly metabolized and removed from the body. The duration of action can range from 4-12 hours depending on the route of administration .

Result of Action

The molecular and cellular effects of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride’s action include altered serotonin signaling, which can lead to changes in mood, perception, and cognition . As a hallucinogen, it can induce alterations in sensory perception, thought processes, and energy levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, storage conditions can impact the compound’s stability, with recommendations to store it tightly sealed at room temperature . Furthermore, individual factors such as the user’s metabolism, body weight, and health status can also influence the compound’s effects .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWOGHIKSURHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)

![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)

![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)